

Application Notes and Protocols: L-Tyrosine-¹³C,¹⁵N in Protein-Ligand Interaction Studies

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Compound of Interest

Compound Name: *L-Tyrosine-13C,15N*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in biomedical research, enabling the precise tracking and quantification of molecules within complex biological systems.[1][2] L-Tyrosine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a critical tool for investigating protein structure, dynamics, and interactions.[3] Because tyrosine residues are frequently found at protein-protein interfaces and in the active sites of enzymes, their physicochemical properties make them highly effective for mediating molecular recognition.[4] Incorporating L-Tyrosine-¹³C,¹⁵N allows researchers to leverage the unique nuclear properties of these isotopes in advanced analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to gain deep insights into protein-ligand binding events.[5] These methods are instrumental in drug discovery and development for validating targets, screening compounds, and characterizing binding mechanisms.

Application 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Mapping Binding Sites and Quantifying Affinity using Chemical Shift Perturbation (CSP)

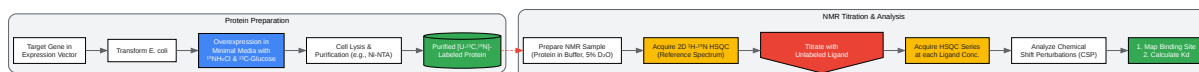
NMR spectroscopy is a premier technique for studying protein-ligand interactions at atomic resolution. By uniformly labeling a protein with ^{13}C and ^{15}N , typically by expressing it in *E. coli* grown in isotope-enriched minimal media, individual atoms become NMR-active and can be resolved in multi-dimensional spectra. The 2D ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) spectrum, often called a protein's "fingerprint," displays a peak for each backbone and sidechain amide group, providing a sensitive reporter for changes in the local chemical environment.

When an unlabeled ligand is titrated into a solution of the ^{15}N -labeled protein, any interaction will perturb the local magnetic environment of amino acid residues at the binding interface. This perturbation causes changes in the chemical shifts of the corresponding peaks in the ^1H - ^{15}N HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), is used for two primary purposes:

- **Binding Site Identification:** Residues exhibiting significant chemical shift changes are presumed to be at or near the ligand-binding site. Mapping these perturbed residues onto the protein's structure reveals the binding interface.
- **Affinity Determination (K_d):** By monitoring the change in chemical shift for specific residues as a function of ligand concentration, a binding isotherm can be generated. Fitting this curve allows for the calculation of the dissociation constant (K_d), a measure of binding affinity. This method is particularly effective for characterizing weak to moderate interactions (micromolar to millimolar range), which are often challenging to measure with other techniques.

L-Tyrosine- ^{13}C , ^{15}N is particularly useful as its aromatic sidechain can be involved in key binding interactions (e.g., pi-stacking), and monitoring its signals can provide crucial information.

Experimental Workflow: NMR Chemical Shift Perturbation Analysis



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Caption: Workflow for protein-ligand interaction analysis using NMR spectroscopy.

Protocol: Uniform ^{13}C , ^{15}N -Labeling of Proteins in *E. coli* for NMR

This protocol describes the expression of a protein in M9 minimal medium for uniform isotopic labeling.

1. Reagent and Media Preparation:

- 10x M9 Salts: Per liter, dissolve 60 g Na_2HPO_4 , 30 g KH_2PO_4 , and 5 g NaCl in deionized water. Autoclave.
- Minimal Media (M9A): Per liter, add the following sterile solutions:
 - 100 mL 10x M9 salts
 - 1 g $^{15}\text{NH}_4\text{Cl}$ (sole nitrogen source)
 - 2-4 g ^{13}C -Glucose (sole carbon source)
 - 1 mL 1 M MgSO_4
 - 0.3 mL 1 M CaCl_2
 - 10 mL 100x Trace Elements Solution
 - 1 mL Vitamin Solution (e.g., Thiamin, Biotin at 1 mg/mL)

- Appropriate antibiotic(s)
- Trace Elements (100x): Per 100 mL, dissolve 0.5 g EDTA, 83 mg $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$, 8.4 mg ZnCl_2 , 1.3 mg $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$, 1 mg $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$, 1 mg H_3BO_3 , and 0.16 mg $\text{MnCl}_2 \cdot 6\text{H}_2\text{O}$. Adjust pH to 7.5 and filter sterilize.

2. Transformation and Pre-culture:

- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. Plate on a minimal medium agar plate with the appropriate antibiotic. Incubate overnight at 37°C.
- Inoculate a single colony into 5-10 mL of M9A medium. Grow overnight at 37°C with shaking. This serves as the starter culture.

3. Main Culture Growth and Induction:

- Inoculate 1 L of M9A medium with the overnight starter culture (typically a 1:100 dilution).
- Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD_{600}) reaches 0.8–1.0.
- Cool the culture to the desired induction temperature (e.g., 18-25°C).
- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
- Continue culturing for the required duration (e.g., 4-16 hours) at the lower temperature.

4. Cell Harvesting and Protein Purification:

- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.
- Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

- The final purified protein should be in a low-salt NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.5) at a concentration of 0.1–1.0 mM. Add 5-10% D₂O for the NMR lock signal.

Data Presentation: Quantifying Protein-Ligand Interactions by NMR

The following table presents representative quantitative data that can be obtained from an NMR titration experiment. The weighted chemical shift perturbation (CSP) is calculated to combine changes in both ¹H and ¹⁵N dimensions, and the dissociation constant (K_d) is derived from fitting the binding data.

Residue	CSP (ppm) ¹	K _d (μM) ²	Location in Structure
Tyr 45	0.35	55 ± 5	Ligand Binding Pocket
Gly 46	0.28	58 ± 6	Ligand Binding Pocket
Val 78	0.21	61 ± 8	Adjacent to Pocket
Leu 99	0.02	-	Distal to Pocket
Ala 112	0.01	-	Distal to Pocket

¹Weighted CSP ($\Delta\delta$) is calculated using the formula: $\Delta\delta = [(\Delta\delta\text{H})^2 + (\alpha \cdot \Delta\delta\text{N})^2]^{1/2}$, where $\Delta\delta\text{H}$ and $\Delta\delta\text{N}$ are the chemical shift changes for the proton and nitrogen, respectively, and α is a scaling factor (typically ~0.14-0.2). ²K_d values are determined by fitting the CSP data for multiple residues to a 1:1 binding model. A global fit using all significantly perturbed residues often provides the most accurate and precise value.

Application 2: Mass Spectrometry (MS)

Application Note: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

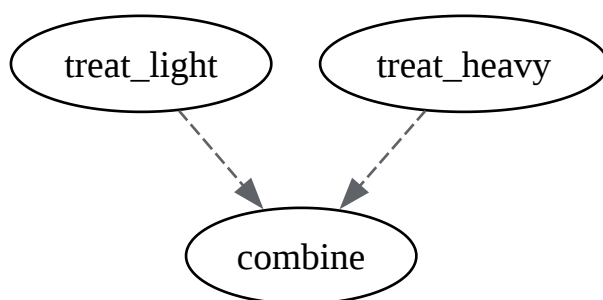
Mass spectrometry-based proteomics is a cornerstone for identifying and quantifying proteins in complex samples. SILAC is a metabolic labeling strategy that enables robust relative quantification of proteins between different cell populations. In a typical SILAC experiment, two

populations of cells are cultured in media that are identical except for one or more essential amino acids. One population receives the natural "light" amino acid (e.g., ^{12}C , ^{14}N -Tyrosine), while the other receives a "heavy" isotope-labeled version (e.g., ^{13}C , ^{15}N -Tyrosine).

After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second population. The two cell populations can then be subjected to different treatments (e.g., one is stimulated with a ligand, the other is a control). The cell lysates are then combined 1:1, and the proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS.

Because the light and heavy versions of a peptide are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein between the two experimental conditions. Using L-Tyrosine- ^{13}C , ^{15}N in SILAC is particularly powerful for studying signaling pathways involving tyrosine phosphorylation, as it allows for the precise quantification of changes in phosphorylation events upon ligand stimulation.

Experimental Workflow: SILAC for Quantitative Proteomics



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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
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